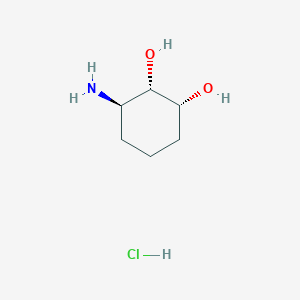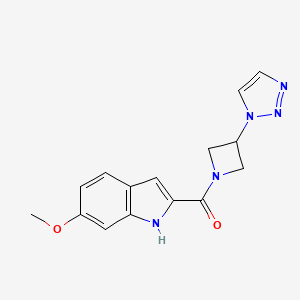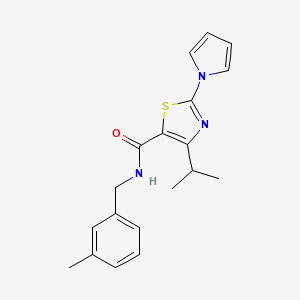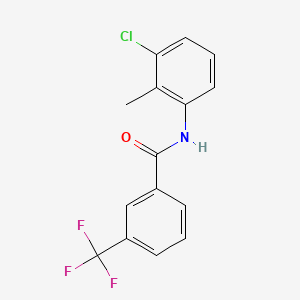![molecular formula C18H16FN5O3S B2524076 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034403-96-6](/img/structure/B2524076.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with significant biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as substituted pyrazoles, thiadiazoles, and benzamides, which are known for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of 1,3-dipolar cycloaddition and rearrangement , microwave-assisted synthesis , and various other synthetic routes that may involve catalysts or catalyst-free conditions . For example, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involved the combination of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides .
Molecular Structure Analysis
The molecular structure of related compounds is typically elucidated using spectroscopic methods such as NMR and mass spectrometry . For instance, the structure of a new cannabimimetic designer drug was determined using NMR spectroscopy and mass spectrometry, with the aid of predicted (13)C NMR shifts . X-ray crystallography has also been used to determine the structures of some compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can include acyl chlorination, coupling reactions, cyclization, and O-alkylation . These reactions are designed to introduce various functional groups into the molecule, which can significantly affect the biological activity of the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by their spectroscopic data, including IR, NMR, and mass spectrometry . The biological activities of these compounds, such as anticancer properties, are typically evaluated using in vitro assays like the MTT assay . Additionally, computational studies, including molecular docking and ADMET predictions, are performed to understand the interaction of these compounds with biological targets and to predict their pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Activities
Compounds with structural features similar to N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide have been explored for their antimicrobial and antiproliferative activities. For instance, pyrazole-sulfonamide derivatives demonstrated promising broad-spectrum antitumor activity against various cancer cell lines, including HeLa and C6, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014). Furthermore, fluoro-substituted benzothiazole analogs were synthesized and evaluated for antimicrobial activities, highlighting the role of fluorine in enhancing the biological activity of these compounds (Jagtap et al., 2010).
Antioxidant Properties
Another area of research interest is the evaluation of antioxidant properties. Compounds structurally related to N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide have shown potential as antioxidants. For example, triazolo-thiadiazoles with a fluoro-phenyl moiety demonstrated significant antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Sunil et al., 2010).
Propiedades
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3S/c1-22-16-10-14(19)15(11-17(16)23(2)28(22,26)27)21-18(25)12-5-3-6-13(9-12)24-8-4-7-20-24/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGKYQQLRGXSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile](/img/structure/B2523995.png)
![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)
![ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2524000.png)



![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)


![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)
